Aqueous Solubility Comparison: 2-(Aminomethyl)-1,3-benzodioxole vs. 2-(Hydroxymethyl)-1,3-benzodioxole
2-(Aminomethyl)-1,3-benzodioxole exhibits a calculated aqueous solubility of 3.3 g/L at 25°C . This solubility value can be benchmarked against 2-(hydroxymethyl)-1,3-benzodioxole, which carries a hydroxyl group in place of the amine at the identical 2-position. While direct experimental solubility data for the hydroxymethyl analog is not uniformly reported, the hydrogen-bond donor and acceptor counts of the amine (1 donor, 3 acceptors) [1] versus the alcohol (1 donor, 3 acceptors) are identical; however, the ionizability of the amine (pKa considerations) in aqueous media confers different pH-dependent solubility behavior that is absent in the neutral alcohol analog .
| Evidence Dimension | Calculated aqueous solubility |
|---|---|
| Target Compound Data | 3.3 g/L (calculated) at 25°C |
| Comparator Or Baseline | 2-(Hydroxymethyl)-1,3-benzodioxole: not systematically reported; neutral alcohol, non-ionizable |
| Quantified Difference | Qualitative: amine imparts pH-dependent ionizability; alcohol analog remains neutral across physiological pH range |
| Conditions | ACD/Labs Software v11.02 prediction; 25°C aqueous |
Why This Matters
The amine's ionizability at acidic pH enables salt formation and aqueous formulation strategies not accessible to the neutral hydroxymethyl analog, directly impacting procurement for medicinal chemistry workflows requiring aqueous solubility or pH-controlled partitioning.
- [1] Chemical Properties Database. 2-(Aminomethyl)-1,3-benzodioxole (CAS 936-78-7). Chem960. View Source
